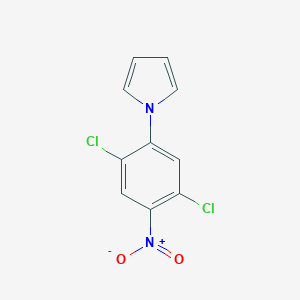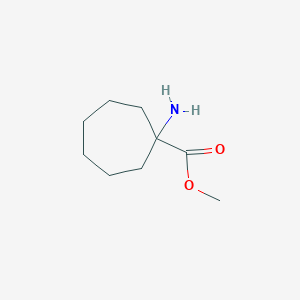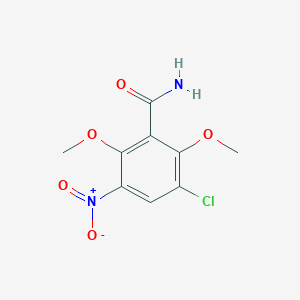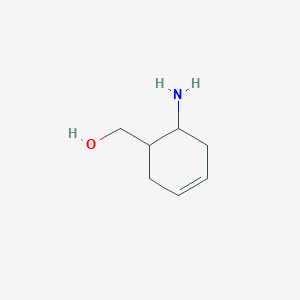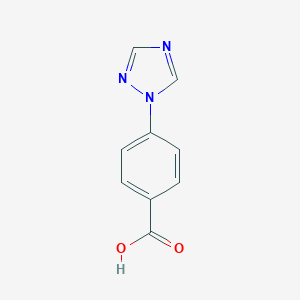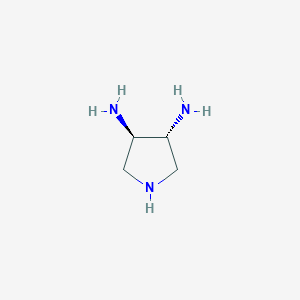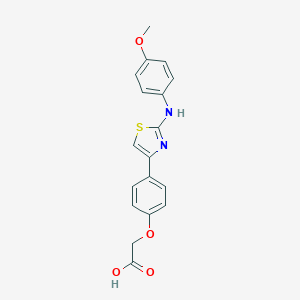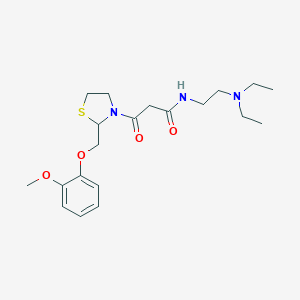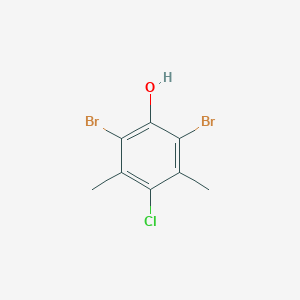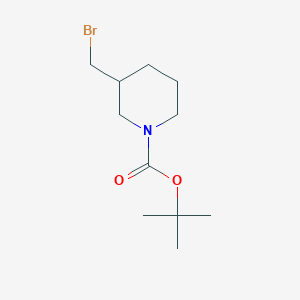
2,2-Dimethyl-5-methoxyindan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-methoxyindan-1-ol is a chemical compound that belongs to the family of indanes. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-methoxyindan-1-ol is not fully understood. However, it is believed to exert its effects through the inhibition of oxidative stress and inflammation. The compound has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2,2-Dimethyl-5-methoxyindan-1-ol. The compound has been found to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. Additionally, it has been reported to possess anti-tumor properties and to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dimethyl-5-methoxyindan-1-ol in lab experiments is its potent antioxidant and anti-inflammatory properties. The compound is relatively stable and can be easily synthesized, making it an attractive candidate for use in various assays. However, one of the limitations of using this compound is its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the study of 2,2-Dimethyl-5-methoxyindan-1-ol. One area of research could focus on the development of novel derivatives of the compound that possess improved pharmacological properties. Another potential direction could involve the investigation of the compound's effects on other diseases, such as diabetes and cardiovascular disease. Additionally, the compound's potential use as a dietary supplement could also be explored.
In conclusion, 2,2-Dimethyl-5-methoxyindan-1-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound possesses potent antioxidant and anti-inflammatory properties and has been found to have several biochemical and physiological effects. Although there are potential advantages and limitations to using this compound in lab experiments, there are several potential future directions for research in this area.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-5-methoxyindan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,2-dimethyl-4-(3-methoxypropyl)phenol with paraformaldehyde in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reductive amination reaction using sodium cyanoborohydride to yield 2,2-Dimethyl-5-methoxyindan-1-ol.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-methoxyindan-1-ol has been studied extensively for its potential applications in medicinal chemistry. The compound has been found to possess significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
165072-42-4 |
|---|---|
Nombre del producto |
2,2-Dimethyl-5-methoxyindan-1-ol |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
5-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
Clave InChI |
LTZDOFUSNTZXAB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=CC(=C2)OC)C |
SMILES canónico |
CC1(CC2=C(C1O)C=CC(=C2)OC)C |
Sinónimos |
2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



